molecular formula C15H15BrN2O2 B12241893 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine

Cat. No.: B12241893
M. Wt: 335.20 g/mol
InChI Key: HBGUBICCTSRUIM-UHFFFAOYSA-N
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Description

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is a complex organic compound that features a bromine atom, a pyridine ring, and a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the benzodioxane moiety.

    Addition Reactions: The double bonds in the pyridine ring can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and benzodioxane moiety.

Scientific Research Applications

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine.

    Biofilm Inhibition: The compound disrupts the formation of bacterial biofilms, which are protective layers formed by bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is unique due to its specific combination of a bromine atom, a pyridine ring, and a benzodioxane moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-2-amine

InChI

InChI=1S/C15H15BrN2O2/c1-18(15-12(16)3-2-6-17-15)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9H,7-8,10H2,1H3

InChI Key

HBGUBICCTSRUIM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=CC=N3)Br

Origin of Product

United States

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